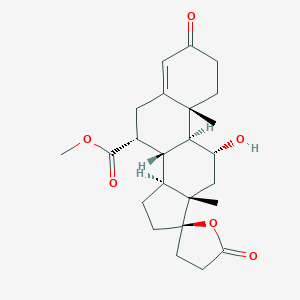

11-A-Hydroxy canrenone methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-22-7-4-14(25)10-13(22)11-15(21(28)29-3)19-16-5-8-24(9-6-18(27)30-24)23(16,2)12-17(26)20(19)22/h10,15-17,19-20,26H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDNRZOTRVTMRC-IIYDDONESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348419 | |

| Record name | 11-A-Hydroxy canrenone methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192704-56-6 | |

| Record name | 11α-Hydroxymexrenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192704-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-A-Hydroxy canrenone methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 11α-Hydroxy Canrenone Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11α-Hydroxy canrenone methyl ester is a pivotal intermediate in the synthesis of eplerenone, a selective aldosterone receptor antagonist used in the treatment of hypertension and heart failure.[1][2] The introduction of the 11α-hydroxy group is a critical step that can be achieved through both chemical and microbial pathways. This technical guide provides an in-depth overview of these synthetic routes, complete with detailed experimental protocols, quantitative data, and process diagrams to support research and development in cardiovascular drug synthesis.

Chemical Synthesis Pathway

The chemical synthesis of 11α-hydroxy canrenone methyl ester involves a multi-step process starting from Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)-. The overall yield for this process is reported to be 80%.[3]

Experimental Protocol

Step 1: Nitrosation and Rearrangement

-

In a suitable reaction vessel, dissolve 5 grams (12 mmol) of Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)- (designated as compound 5a) in 40 ml of dimethylformamide (DMF).[3]

-

Heat the solution to 45°C with stirring.[3]

-

Add 2.9 ml (51 mmol) of acetic acid (AcOH) to the solution.[3]

-

After 30 minutes, slowly add 2.484 grams (36 mmol) of sodium nitrite (NaNO2) in batches.[3]

-

One hour after the NaNO2 addition, add a solution of 2.9 ml (51 mmol) of AcOH in 3 ml of DMF dropwise.[3]

-

Continue the reaction for 4 hours.[3]

-

Cool the reaction mixture to 0°C and quench with a saturated aqueous sodium bicarbonate (NaHCO3) solution.[3]

-

Add 54 ml (89 mmol) of sodium sulfite (Na2SO3) solution.[3]

-

Allow the mixture to warm to room temperature and stir overnight.[3]

-

Remove the solvent under vacuum to obtain a powdered solid.[3]

Step 2: Methyl Esterification

-

Dilute the solid from the previous step with acetone and filter. Wash the filter cake three times with acetone.[3]

-

Combine the organic filtrates and concentrate to a volume of approximately 100 ml.[3]

-

Cool the concentrated solution to 0°C.[3]

-

Add 1.5 ml (24 mmol) of methyl iodide (MeI) and 5 grams (36 mmol) of potassium carbonate (K2CO3).[3]

-

Allow the mixture to warm to room temperature and stir overnight.[3]

-

Filter the reaction mixture to remove solids and wash the filter cake three times with dichloromethane (DCM).[3]

-

Combine the organic filtrates and remove all solvents under vacuum.[3]

Step 3: Work-up and Purification

-

Dissolve the crude product in DCM.[1]

-

Wash the DCM solution sequentially with 10% aqueous hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO3), and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the crude product.[1]

-

Purify the crude product by recrystallization from a DCM/toluene solvent system to obtain colorless crystals of 11α-hydroxy canrenone methyl ester.[3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)- | [1] |

| Yield | 80% | [3] |

| Melting Point | 230-232 °C | [3] |

| ¹H NMR (300 MHz, CDCl₃) δ | 5.68 (s, 1H), 4.04 (dt, J = 10.23, 9.84, 3.98 Hz, 1H), 3.64 (s, 3H), 2.85-2.71 (m, 2H), 2.68-2.18 (m, 8H), 2.10 -1.57 (m, 9H), 1.49-1.40 (m, 2H), 1.35 (s, 3H), 1.00 (s, 3H) | [3] |

| HR-MS (EI) m/z | Calculated: 416.221, Measured: 416.225 | [3] |

| Elemental Analysis | Calculated (C₂₄H₃₂O₆): C 69.21, H 7.74; Measured: C 68.32, H 7.72 | [3] |

| UV λmax | 244 nm | [3] |

Chemical Synthesis Workflow

Caption: Chemical synthesis pathway of 11α-Hydroxy canrenone methyl ester.

Microbial Synthesis Pathway

The microbial synthesis of 11α-hydroxy canrenone is a highly selective and efficient biotransformation process. This method utilizes the enzymatic activity of microorganisms, primarily Aspergillus ochraceus, to introduce a hydroxyl group at the 11α position of canrenone. This "green" alternative avoids the harsh reagents and conditions often associated with chemical synthesis.[2]

Experimental Protocol

Step 1: Fermentation and Biotransformation

-

Prepare a suitable fermentation medium. A medium with sucrose as the carbon source is effective for the conversion.[4]

-

Inoculate the medium with Aspergillus ochraceus (e.g., ATCC 18500).[4]

-

Culture the microorganism under optimal conditions to achieve a highly active mycelium.

-

Introduce the substrate, canrenone, into the culture. To enhance solubility and achieve high substrate concentrations (e.g., 10.2 g/L or 30 mM), dimethyl sulfoxide (DMSO) can be used as a co-solvent.[4]

-

Supply the fermentation with oxygen-enriched air to improve the efficiency of the hydroxylation reaction.[4]

-

Monitor the biotransformation process. Genetically modified strains of Aspergillus ochraceus with enhanced cytochrome P450 monooxygenase expression have been shown to achieve a biocatalytic rate of 93% in 60 hours.[5][6]

Step 2: Extraction and Purification

-

After the biotransformation is complete, extract the product from the fermentation broth. The product is often adsorbed on the mycelial surface.[7]

-

Extract the culture sample with two volumes of ethyl acetate.[5]

-

Separate the organic layer.[5]

-

For analytical purposes, the supernatant can be diluted with methanol and analyzed by HPLC-MS.[5]

-

For isolation, the organic extract is concentrated. The purification of 11α-hydroxy canrenone can be achieved using column chromatography with a methanol/water gradient, followed by concentration and drying to yield the purified product with a purity of up to 99.7%.[7]

Quantitative Data Summary

| Parameter | Value | Reference |

| Microorganism | Aspergillus ochraceus (e.g., ATCC 18500, genetically modified strains) | [4][5] |

| Substrate | Canrenone | [4] |

| Substrate Concentration | 10.2 g/L (30 mM) | [4] |

| Co-solvent | Dimethyl sulfoxide (DMSO) | [4] |

| Yield | >95% | [4] |

| Biocatalytic Rate (modified strain) | 93% in 60 hours | [5][6] |

| Purity (after purification) | Up to 99.7% | [7] |

Microbial Synthesis Workflow

Caption: Microbial synthesis pathway of 11α-Hydroxy canrenone.

Conclusion

Both chemical and microbial routes offer viable pathways for the synthesis of 11α-hydroxy canrenone methyl ester. The chemical synthesis provides a well-defined process with a good yield, while the microbial approach presents a highly selective and environmentally friendly alternative with excellent yields. The choice of pathway may depend on factors such as scale-up considerations, cost-effectiveness, and environmental impact. The detailed protocols and data presented in this guide are intended to aid researchers and drug development professionals in the efficient synthesis of this crucial pharmaceutical intermediate.

References

- 1. 11-a-Hydroxy canrenone methyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 192704-56-6 [chemicalbook.com]

- 4. Development of a high-yielding bioprocess for 11-α hydroxylation of canrenone under conditions of oxygen-enriched air supply - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Improved 11α-hydroxycanrenone production by modification of cytochrome P450 monooxygenase gene in Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103665083A - Method for separating purified 11 Alpha-hydroxy canrenone - Google Patents [patents.google.com]

Unveiling the Biological Profile of 11-A-Hydroxy Canrenone Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 11-A-Hydroxy Canrenone Methyl Ester. While primarily recognized as a key intermediate in the synthesis of the cardiovascular drug Eplerenone, its structural similarity to known mineralocorticoid receptor antagonists suggests a potential for inherent biological activity. This document collates available information on its presumed mechanism of action, offers detailed experimental protocols for its evaluation, and presents comparative data on structurally related compounds to provide a context for its potential pharmacological profile.

Introduction

This compound, a steroidal lactone, is a crucial synthetic precursor to Eplerenone, a selective aldosterone antagonist. Its chemical structure, featuring a hydroxyl group at the 11-alpha position and a methyl ester at the C-7 position, is pivotal to its role in the multi-step synthesis of Eplerenone. Although direct and extensive research on the biological activities of this compound is limited, its core structure, shared with canrenone and spironolactone, strongly implies a potential to interact with the mineralocorticoid receptor (MR). This guide explores this potential by examining the established pharmacology of related compounds and providing the necessary experimental frameworks to directly assess its activity.

Presumed Mechanism of Action: Mineralocorticoid Receptor Antagonism

The biological activity of this compound is hypothesized to be mediated through competitive antagonism of the mineralocorticoid receptor. This mechanism is analogous to that of canrenone, an active metabolite of spironolactone.[1]

Aldosterone, a mineralocorticoid hormone, plays a critical role in regulating blood pressure and electrolyte balance by binding to the MR in epithelial tissues, such as those in the kidney. This binding initiates a signaling cascade that leads to the reabsorption of sodium and water and the excretion of potassium.[2] In pathological conditions, excessive aldosterone levels can contribute to hypertension, heart failure, and fibrosis.

Mineralocorticoid receptor antagonists like canrenone competitively bind to the MR, thereby preventing aldosterone from exerting its effects. This leads to a diuretic and natriuretic effect, promoting the excretion of sodium and water, which in turn helps to lower blood pressure and reduce fluid retention.[2] Given its structural similarity, this compound is expected to function in a similar manner.

Signaling Pathway

Caption: Aldosterone signaling pathway and the inhibitory action of an antagonist.

Quantitative Data Summary

| Compound | Assay | Target | Value | Reference |

| Canrenone | Radioligand Binding Assay | Mineralocorticoid Receptor | IC50: 36 nM | [3] |

| Spironolactone | Radioligand Binding Assay | Mineralocorticoid Receptor | IC50: 24 nM | [3] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Detailed Experimental Protocols

To facilitate the investigation of the biological activity of this compound, the following detailed protocols for key in vitro and in vivo assays are provided.

In Vitro: Mineralocorticoid Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the affinity of a test compound for the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Caption: Workflow for a competitive radioligand binding assay.

-

Receptor Source: Cytosol from adrenalectomized rat kidneys or membranes from cells overexpressing the human mineralocorticoid receptor (e.g., HEK293 cells).

-

Radioligand: [³H]aldosterone.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known MR ligand (e.g., unlabeled aldosterone or spironolactone).

-

Incubation Buffer: Tris-HCl buffer with additives such as EDTA, molybdate, and protease inhibitors.

-

Wash Buffer: Ice-cold Tris-HCl buffer.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter and Cocktail.

-

Receptor Preparation: Homogenize adrenalectomized rat kidneys in ice-cold incubation buffer. Centrifuge to obtain the cytosol (supernatant). Determine protein concentration.

-

Assay Setup: In microtiter plates, combine the receptor preparation, a fixed concentration of [³H]aldosterone, and varying concentrations of the test compound or the non-specific binding control.

-

Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo: Diuretic Activity in a Rat Model

This protocol assesses the diuretic, natriuretic, and kaliuretic effects of the test compound in rats.

Caption: Workflow for the in vivo diuretic activity assay in rats.

-

Animals: Male Wistar or Sprague-Dawley rats (180-250 g).

-

Housing: Metabolic cages for individual housing and separate collection of urine and feces.

-

Test Compound: this compound, dissolved or suspended in a suitable vehicle.

-

Vehicle Control: The solvent used for the test compound (e.g., normal saline with a small amount of Tween 80).

-

Positive Control: A standard diuretic such as Furosemide (e.g., 10 mg/kg) or Spironolactone.[4]

-

Saline: 0.9% NaCl solution.

-

Analytical Equipment: Graduated cylinders for urine volume measurement, and a flame photometer or ion-selective electrodes for electrolyte analysis.

-

Animal Preparation: Acclimatize rats to metabolic cages for at least 24 hours. Fast the animals overnight with free access to water.[4]

-

Hydration: On the day of the experiment, administer an oral load of normal saline (e.g., 25 ml/kg) to all animals.[5]

-

Dosing: Divide the rats into groups (n=6-8 per group): Vehicle Control, Positive Control, and one or more Test Compound groups at different dose levels. Administer the respective treatments orally or via intraperitoneal injection.

-

Urine Collection: Place the animals back into the metabolic cages and collect urine over a specified period, typically 5 to 24 hours.[4]

-

Analysis: At the end of the collection period, record the total urine volume for each rat. Centrifuge the urine samples and analyze the supernatant for sodium, potassium, and chloride concentrations.

-

Data Analysis: Compare the mean urine volume and electrolyte excretion of the test groups with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound holds potential as a biologically active molecule, likely acting as a mineralocorticoid receptor antagonist. While its primary role to date has been in the synthesis of Eplerenone, its structural characteristics warrant further investigation into its own pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for elucidating the in vitro and in vivo activities of this compound. Future research in this area could reveal novel therapeutic applications and contribute to a deeper understanding of the structure-activity relationships of steroidal aldosterone antagonists.

References

- 1. Canrenone | C22H28O3 | CID 13789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 4. rjptsimlab.com [rjptsimlab.com]

- 5. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 11-α-Hydroxy Canrenone Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 11-α-Hydroxy canrenone methyl ester is not extensively available in public literature. This document infers its mechanism of action based on its structural similarity to and its role as a direct precursor for the well-characterized drug, Eplerenone. The quantitative data and experimental protocols provided are for closely related and relevant compounds to serve as a scientific benchmark.

Executive Summary

11-α-Hydroxy canrenone methyl ester is a steroidal compound primarily recognized as a key intermediate in the synthesis of Eplerenone, a selective mineralocorticoid receptor (MR) antagonist.[1] Structurally, it is a derivative of canrenone, another active MR antagonist. Based on its molecular framework and its place in the synthesis pathway of Eplerenone, 11-α-Hydroxy canrenone methyl ester is anticipated to function as a competitive antagonist of the mineralocorticoid receptor. This action would inhibit the physiological effects of aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance. This guide delineates the inferred mechanism of action, provides comparative quantitative data from related compounds, and details the standard experimental protocols for characterizing such molecules.

Inferred Mechanism of Action

The primary mechanism of action for 11-α-Hydroxy canrenone methyl ester is presumed to be the competitive antagonism of the mineralocorticoid receptor (MR). The MR, a member of the nuclear receptor superfamily, is the primary target of the mineralocorticoid hormone, aldosterone.

In its physiological role, aldosterone binds to the cytoplasmic MR. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, subsequent dimerization, and translocation into the nucleus. Within the nucleus, the aldosterone-MR complex binds to hormone response elements (HREs) on the DNA, initiating the transcription of specific genes. These genes encode for proteins such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump in the distal tubules and collecting ducts of the kidneys. The upregulation of these proteins leads to increased sodium and water reabsorption and potassium excretion, ultimately resulting in elevated blood pressure.

11-α-Hydroxy canrenone methyl ester, like other spirolactone-based compounds, is expected to bind to the same site on the MR as aldosterone. However, this binding is non-productive; it does not induce the necessary conformational change for receptor activation. By occupying the receptor, it prevents aldosterone from binding and initiating the downstream signaling cascade. This competitive inhibition reduces the expression of aldosterone-responsive genes, leading to a diuretic effect and a reduction in blood pressure.

Signaling Pathway

The following diagram illustrates the signaling pathway of aldosterone and the point of inhibition by a mineralocorticoid receptor antagonist like 11-α-Hydroxy canrenone methyl ester.

Quantitative Data

| Compound | IC50 (nM) | Assay System | Reference |

| Spironolactone | 24 - 66 | Functional cell-based transactivation assay | [2][3] |

| Canrenone | Varies | Active metabolite of Spironolactone | [2] |

| Eplerenone | 81 - 970 | Functional cell-based transactivation assay | [2][3] |

| Finerenone | 18 | Functional cell-based transactivation assay | [3] |

Note: The IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

The characterization of a potential mineralocorticoid receptor antagonist like 11-α-Hydroxy canrenone methyl ester typically involves two key types of in vitro experiments: radioligand binding assays and functional reporter gene assays.

Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound to the mineralocorticoid receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Receptor Preparation: Membranes are prepared from cells or tissues expressing the mineralocorticoid receptor.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone) and varying concentrations of the unlabeled test compound (11-α-Hydroxy canrenone methyl ester).

-

Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[4]

Luciferase Reporter Gene Assay

This functional assay measures the ability of a test compound to act as an antagonist by inhibiting the transcriptional activity of the mineralocorticoid receptor induced by an agonist.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line is engineered to express the human mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing hormone response elements.

-

Treatment: The cells are treated with a fixed concentration of an MR agonist (e.g., aldosterone) to induce reporter gene expression, along with varying concentrations of the test compound (11-α-Hydroxy canrenone methyl ester).

-

Incubation: The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and translation.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The luciferase activity is plotted against the concentration of the test compound to generate a dose-response curve, from which the IC50 value is determined.[5]

Conclusion

While direct experimental evidence for the mechanism of action of 11-α-Hydroxy canrenone methyl ester is limited, its chemical structure and its role as a direct precursor to Eplerenone strongly support its function as a competitive mineralocorticoid receptor antagonist. This antagonism is expected to block the physiological effects of aldosterone, leading to potential therapeutic benefits in conditions such as hypertension and heart failure. The definitive characterization of its pharmacological profile would require the application of standard in vitro assays as detailed in this guide.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

An In-depth Technical Guide to 11-A-Hydroxy Canrenone Methyl Ester: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-A-Hydroxy canrenone methyl ester, a pivotal intermediate in the synthesis of the cardiovascular drug Eplerenone. The document details its discovery through advancements in microbial biotransformation, provides in-depth experimental protocols for its chemical synthesis, and presents a thorough characterization of its physicochemical properties. This guide is intended to be a valuable resource for researchers and professionals engaged in steroid chemistry and the development of novel therapeutics.

Introduction

This compound, also known as 11α-Hydroxy Mexrenone, is a synthetic steroidal compound that has garnered significant attention for its essential role as an intermediate in the chemobiological synthesis of Eplerenone.[1][2] Eplerenone is a selective aldosterone receptor antagonist used in the treatment of hypertension and heart failure.[3] The introduction of an 11-alpha hydroxyl group to the canrenone steroid backbone is a critical step that ultimately influences the selectivity and efficacy of Eplerenone. This document explores the history of this compound, its synthesis, and its key chemical and physical properties.

Discovery and History

The development of this compound is intrinsically linked to the broader research on canrenone and its derivatives. Early investigations, dating back to at least 1971, focused on the 11α-hydroxylation of canrenone, a process initially explored through microbial transformation.[4] The microorganism Aspergillus ochraceus was identified as a key strain capable of efficiently catalyzing this specific hydroxylation.[4][5] This biotransformation was a significant breakthrough as it provided a stereoselective method to produce the 11α-hydroxy derivative, a crucial precursor for more advanced steroid-based drugs.[5][6] The subsequent esterification to form the methyl ester derivative was a strategic chemical modification to facilitate the synthesis pathway towards Eplerenone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 192704-56-6 | [7] |

| Molecular Formula | C24H32O6 | [7] |

| Molecular Weight | 416.51 g/mol | [7] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 230-232 °C | [1][7] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |

| Storage | Sealed in a dry place at room temperature | [2] |

Synthesis

The synthesis of this compound is a multi-step process that begins with a complex steroid precursor. The following is a detailed experimental protocol based on publicly available chemical synthesis routes.

Experimental Protocol

Starting Material: Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)- (Referred to as compound 5a in some literature).[7]

Step 1: Reaction with Sodium Nitrite

-

Under stirring, dissolve 5g (12 mmol) of the starting material in 40 ml of Dimethylformamide (DMF) and heat the solution to 45 °C.[1][7]

-

Add 2.9 ml (51 mmol) of acetic acid (AcOH) to the solution.[1][7]

-

After 30 minutes, slowly add 2.484 g (36 mmol) of sodium nitrite (NaNO2) in batches.[1][7]

-

After 1 hour of reaction, add a solution of 2.9 ml (51 mmol) of AcOH in 3 ml of DMF dropwise.[1][7]

-

Continue the reaction for 4 hours, then cool the mixture to 0 °C.[1][7]

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[1][7]

-

Add 54 ml (89 mmol) of sodium sulfite (Na2SO3) solution.[1][7]

-

Warm the mixture to room temperature and stir overnight.[1][7]

-

Remove all solvent under vacuum to obtain a powdered solid.[1][7]

Step 2: Methyl Esterification

-

Dilute the solid with acetone and filter. Wash the filter cake three times with acetone.[1][7]

-

Combine the organic layer with the filtrate and concentrate to approximately 100 ml.[1][7]

-

Cool the concentrate to 0 °C and add 1.5 ml (24 mmol) of iodomethane (MeI) and 5 g (36 mmol) of potassium carbonate (K2CO3).[1][7]

-

Warm the mixture to room temperature and stir overnight. Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material.[7]

-

Filter the reaction mixture to remove K2CO3 and wash the filter cake three times with dichloromethane (DCM).[1][7]

-

Combine the organic layer with the filtrate and remove all solvents under vacuum.[1][7]

Step 3: Purification

-

Dilute the residue with DCM.[7]

-

Wash sequentially with 10% aqueous HCl, aqueous NaHCO3, and brine.[7]

-

Dry the organic layer with anhydrous sodium sulfate (Na2SO4), filter, and concentrate to give the crude product.[7]

-

Purify the crude product by recrystallization from a DCM/toluene mixture to obtain colorless transparent crystals.[7]

Yield: 4 g (80% yield).[7]

Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Characterization Data

The following tables summarize the key characterization data for this compound.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 5.68 (s, 1H), 4.04 (dt, J = 10.23, 9.84, 3.98 Hz, 1H), 3.64 (s, 3H), 2.85-2.71 (m, 2H), 2.68-2.18 (m, 8H), 2.10 -1.57 (m, 9H), 1.49-1.40 (m, 2H), 1.35 (s, 3H), 1.00 (s, 3H) |

| HR-MS (EI) | m/z [M]⁺ Calculated for C₂₄H₃₂O₆: 416.221, Found: 416.225 |

| UV Maximum Absorption | 244 nm |

Reference for all spectroscopic data:[7]

Elemental Analysis

| Element | Calculated (%) | Measured (%) |

| Carbon (C) | 69.21 | 68.32 |

| Hydrogen (H) | 7.74 | 7.72 |

Reference for all elemental analysis data:[7]

Biological Activity and Signaling Pathway

This compound is primarily recognized for its role as a direct precursor to Eplerenone, a known aldosterone receptor antagonist.[1] While detailed studies on the specific biological activity of the methyl ester itself are limited, its structural similarity to canrenone and other mineralocorticoid receptor antagonists suggests it likely possesses similar properties.

The presumed mechanism of action involves the antagonism of the mineralocorticoid receptor (MR). Aldosterone, a mineralocorticoid hormone, binds to the MR in epithelial tissues, leading to the regulation of ion and water transport, which in turn affects blood pressure. By acting as an antagonist, Eplerenone (and presumably its precursors) blocks the binding of aldosterone to the MR, thus inhibiting its physiological effects. This leads to a diuretic effect and a reduction in blood pressure.

Aldosterone Receptor Antagonism Pathway

Caption: Simplified signaling pathway of aldosterone and its antagonism.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of Eplerenone. Its synthesis, which can be achieved through a combination of biotransformation and chemical reactions, highlights the intricate processes involved in the production of modern pharmaceuticals. The detailed characterization data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further investigation and development of related compounds. The understanding of its implicit role as an aldosterone receptor antagonist underscores its importance in the landscape of cardiovascular drug discovery.

References

- 1. This compound | 192704-56-6 [chemicalbook.com]

- 2. This compound CAS 192704-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. CN103255192A - Method for producing 11 alpha-hydroxycarvenone by efficient conversion of canrenone - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

The Pharmacokinetics and Metabolism of 11-α-Hydroxy Canrenone Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the pharmacokinetics and metabolism of 11-α-Hydroxy canrenone methyl ester is limited in publicly available literature. This guide provides a comprehensive overview based on the known metabolic pathways of its parent compound, canrenone, and general principles of steroid and ester prodrug metabolism. The information herein is intended to serve as a foundational resource for researchers and drug development professionals.

Introduction

11-α-Hydroxy canrenone methyl ester is a steroidal compound structurally related to canrenone, a major active metabolite of the potassium-sparing diuretic and aldosterone antagonist, spironolactone.[1][2] The introduction of an 11-α-hydroxy group and a methyl ester at the C-17 carboxyl position suggests potential modulation of its pharmacokinetic and pharmacodynamic properties compared to canrenone. This guide will explore the anticipated pharmacokinetics and metabolism of 11-α-Hydroxy canrenone methyl ester, drawing parallels with canrenone and considering the influence of its unique structural modifications.

Predicted Pharmacokinetic Profile

The pharmacokinetic profile of 11-α-Hydroxy canrenone methyl ester is expected to be influenced by its ester linkage, which likely acts as a prodrug moiety. The primary initial metabolic step is anticipated to be the hydrolysis of the methyl ester to form 11-α-Hydroxy canrenoic acid, which would then exist in equilibrium with its lactone form, 11-α-Hydroxy canrenone.

Absorption

Oral absorption of 11-α-Hydroxy canrenone methyl ester is likely to be significant, a characteristic shared with other steroid derivatives. The esterification of the carboxylic acid group increases lipophilicity, which may enhance membrane permeability and absorption.

Distribution

Following absorption, the compound is expected to distribute into various tissues. The volume of distribution may be comparable to that of other spirolactones. Protein binding is anticipated to be high, similar to canrenone.

Metabolism

The metabolism of 11-α-Hydroxy canrenone methyl ester is predicted to follow two main pathways:

-

Ester Hydrolysis: The methyl ester is expected to be rapidly hydrolyzed by ubiquitous esterases in the plasma, liver, and other tissues to yield 11-α-Hydroxy canrenoic acid.[3][4][5] This acid will likely be in equilibrium with its lactonized form, 11-α-Hydroxy canrenone.

-

Hydroxylation and Reduction: Following or in parallel with ester hydrolysis, the steroidal backbone is expected to undergo further metabolic transformations. Based on the known metabolism of canrenone, these may include additional hydroxylations at various positions and reduction of the 3-keto group.[6][7]

Excretion

The metabolites of 11-α-Hydroxy canrenone methyl ester are expected to be excreted primarily in the feces, with a smaller proportion eliminated in the urine, which is consistent with the excretion pattern of canrenone.[8]

Quantitative Data on Canrenone Pharmacokinetics

While specific data for 11-α-Hydroxy canrenone methyl ester is unavailable, the following tables summarize key pharmacokinetic parameters for its parent compound, canrenone, in various species. These values provide a baseline for estimating the pharmacokinetic behavior of its 11-α-hydroxy derivative.

Table 1: Pharmacokinetic Parameters of Canrenone in Humans Following Oral Administration of Spironolactone

| Parameter | Value | Reference |

| Tmax (h) | 2.48 - 4.3 | [9] |

| Cmax (ng/mL) | 153 - 183 | [9] |

| t1/2α (distributive half-life, h) | 1.66 | [9] |

| t1/2β (elimination half-life, h) | 17 - 22.6 | [9] |

| Apparent Volume of Distribution (L/kg) | 41 (in dogs) | [10] |

| Protein Binding (%) | ~90 | [10] |

Table 2: Excretion of Canrenone and Metabolites in Different Species Following Oral Spironolactone Administration

| Species | Urine (% of dose) | Feces (% of dose) | Reference |

| Rat | 4.69 | 74.2 | [8] |

| Dog | 18.5 | 69.3 | [8] |

| Monkey | 46.0 | 40.1 | [8] |

Experimental Protocols

To investigate the pharmacokinetics and metabolism of 11-α-Hydroxy canrenone methyl ester, the following experimental protocols, adapted from studies on canrenone and other steroids, are recommended.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify the primary metabolic pathways of 11-α-Hydroxy canrenone methyl ester.

Objective: To determine the metabolic stability and identify the major metabolites of 11-α-Hydroxy canrenone methyl ester in liver microsomes.

Materials:

-

11-α-Hydroxy canrenone methyl ester

-

Liver microsomes (human, rat, dog)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard

Procedure:

-

Prepare incubation mixtures containing liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding 11-α-Hydroxy canrenone methyl ester (final concentration, e.g., 1 µM).

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify metabolites.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic pharmacokinetic study in rats.

Objective: To determine the key pharmacokinetic parameters of 11-α-Hydroxy canrenone methyl ester following oral administration.

Materials:

-

11-α-Hydroxy canrenone methyl ester formulated for oral gavage

-

Sprague-Dawley rats

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Metabolic cages for urine and feces collection

Procedure:

-

Fast rats overnight before dosing.

-

Administer a single oral dose of 11-α-Hydroxy canrenone methyl ester.

-

Collect blood samples via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Process blood to obtain plasma and store at -80°C until analysis.

-

House a separate group of rats in metabolic cages for 24-48 hours to collect urine and feces for excretion analysis.

-

Extract the drug and its metabolites from plasma, urine, and feces.

-

Calculate pharmacokinetic parameters using appropriate software.

Visualizations

Predicted Metabolic Pathway

The following diagram illustrates the predicted primary metabolic pathway of 11-α-Hydroxy canrenone methyl ester.

Caption: Predicted metabolic pathway of 11-α-Hydroxy canrenone methyl ester.

Experimental Workflow for In Vitro Metabolism

The diagram below outlines the workflow for an in vitro metabolism study.

References

- 1. Canrenone - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Canrenone? [synapse.patsnap.com]

- 3. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cleavage of tertiary amidomethyl ester prodrugs of carboxylic acids by rat liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minimizing Pre-Systemic Metabolism through Prodrugs [ebrary.net]

- 6. The metabolism of canrenone in vitro by rat liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of spirolactones by the rat testis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Species differences in the metabolism and disposition of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of canrenone and metabolites after base hydrolysis following single and multiple dose oral administration of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological particulars - Prilactone Next® 10mg, 50mg and 100mg chewable tablets for dogs [noahcompendium.co.uk]

- 11. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

In Vitro Efficacy and Metabolism of 11-A-Hydroxy Canrenone Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potential in vitro studies for the characterization of 11-A-Hydroxy canrenone methyl ester, a key intermediate in the synthesis of the cardiovascular drug Eplerenone.[1][2][3] Due to a lack of direct published in vitro studies on this specific methyl ester, this document outlines a proposed research framework based on established methodologies for structurally related mineralocorticoid receptor (MR) antagonists, such as canrenone and eplerenone. This guide details experimental protocols for assessing biological activity, metabolic stability, and potential mechanisms of action, providing researchers with a robust starting point for future investigations. All quantitative data from related compound studies are summarized for comparative purposes, and key experimental workflows and signaling pathways are visualized.

Introduction

This compound is a synthetic steroid and a crucial intermediate in the chemical synthesis of Eplerenone, a selective aldosterone receptor antagonist.[1][2][3] Eplerenone is utilized in the management of hypertension and heart failure, primarily by blocking the binding of aldosterone to the mineralocorticoid receptor.[4] Understanding the in vitro pharmacological and metabolic profile of this compound is essential for optimizing its synthesis and for exploring any potential intrinsic biological activities. This guide will delve into the core in vitro assays necessary for a thorough preclinical evaluation.

Proposed In Vitro Studies and Methodologies

A comprehensive in vitro evaluation of this compound would involve assessing its interaction with the mineralocorticoid receptor, its effects on downstream cellular processes, and its metabolic fate.

Mineralocorticoid Receptor Binding and Activity Assays

The primary molecular target of canrenone and its derivatives is the mineralocorticoid receptor.[5] Therefore, initial in vitro studies should focus on quantifying the binding affinity and functional activity of this compound at the MR.

Objective: To determine the binding affinity (Ki) of this compound for the human mineralocorticoid receptor.

Experimental Protocol:

-

Receptor Preparation:

-

Culture cells expressing the human mineralocorticoid receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Perform differential centrifugation to isolate the membrane fraction containing the MR.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Assay Procedure:

-

In a microplate, combine the cell membrane preparation with a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone).

-

Add increasing concentrations of unlabeled this compound (competitor).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known MR antagonist, like spironolactone).

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Data Presentation:

| Compound | Receptor Source | Radioligand | IC50 (nM) | Ki (nM) |

| Spironolactone (Reference) | Human MR | [³H]-aldosterone | Data from literature | Data from literature |

| Eplerenone (Reference) | Human MR | [³H]-aldosterone | Data from literature | Data from literature |

| This compound | Human MR | [³H]-aldosterone | Experimental Result | Experimental Result |

Objective: To determine the functional antagonist activity of this compound on the mineralocorticoid receptor.

Experimental Protocol:

-

Cell Culture:

-

Use a mammalian cell line (e.g., HEK293T) stably or transiently co-transfected with an expression vector for the human mineralocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter.

-

-

Treatment:

-

Plate the cells in a multi-well plate.

-

Treat the cells with a fixed, sub-maximal concentration of aldosterone to stimulate MR activity.

-

Concurrently, treat the cells with increasing concentrations of this compound.

-

Include control wells with aldosterone only (maximum stimulation) and vehicle only (basal activity).

-

-

Incubation:

-

Incubate the plate for 18-24 hours to allow for gene transcription and expression of the luciferase reporter.

-

-

Signal Detection:

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase).

-

Calculate the percent inhibition of aldosterone-induced activity at each concentration of the test compound.

-

Determine the IC50 value from the concentration-response curve.

-

Data Presentation:

| Compound | Cell Line | Agonist | IC50 (nM) |

| Spironolactone (Reference) | HEK293T-hMR | Aldosterone | Data from literature |

| Eplerenone (Reference) | HEK293T-hMR | Aldosterone | Data from literature |

| This compound | HEK293T-hMR | Aldosterone | Experimental Result |

In Vitro Metabolism Studies

Understanding the metabolic stability and the enzymes involved in the biotransformation of this compound is crucial for predicting its in vivo behavior.

Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.

Experimental Protocol:

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system, and a buffer.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding this compound at a known concentration.

-

At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Analysis:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

-

Data Presentation:

| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |

| Canrenone (Reference) | Data from literature | Data from literature |

| Eplerenone (Reference) | Data from literature | Data from literature |

| This compound | Experimental Result | Experimental Result |

Objective: To identify the major cytochrome P450 (CYP) isozymes responsible for the metabolism of this compound.

Experimental Protocol:

-

Incubation with Recombinant CYPs:

-

Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6, etc.) in the presence of a NADPH-generating system.

-

Measure the rate of disappearance of the parent compound.

-

-

Chemical Inhibition in Human Liver Microsomes:

-

Incubate this compound with human liver microsomes in the presence and absence of specific chemical inhibitors for major CYP isozymes.

-

Measure the formation of metabolites and compare the rates between inhibited and uninhibited reactions.

-

-

Sample Analysis:

-

Use a validated LC-MS/MS method to quantify the parent compound and its metabolites.

-

-

Data Analysis:

-

Determine the relative contribution of each CYP isozyme to the overall metabolism of the compound.

-

Visualization of Pathways and Workflows

Mineralocorticoid Receptor Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of canrenone and amiloride on the prooxidative effect induced by aldosterone in human mononuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eplerenone, a new selective aldosterone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human and zebrafish mineralocorticoid receptors reporter cell assays to assess the activity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research Findings on 11-A-Hydroxy Canrenone Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-A-Hydroxy canrenone methyl ester is a steroidal compound that serves as a key intermediate in the synthesis of Eplerenone, a selective aldosterone antagonist used in the treatment of cardiovascular diseases such as hypertension and heart failure.[1][2] This technical guide provides a summary of the preliminary research findings on this compound, with a focus on its synthesis, physicochemical properties, and its role as a precursor to Eplerenone. While direct research into the biological activity of this intermediate is limited, its significance in the production of a clinically important therapeutic warrants a detailed examination of its chemistry and manufacturing processes.

Physicochemical Properties

This compound is a white to off-white solid.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C24H32O6 | [4] |

| Molecular Weight | 416.51 g/mol | [4] |

| CAS Number | 192704-56-6 | [4] |

| Melting Point | 230-232 °C | [4] |

| Boiling Point (Predicted) | 604.5 ± 55.0 °C | [3] |

| Density (Predicted) | 1.27 ± 0.1 g/cm3 | [3] |

| UV Maximum Absorption | 244 nm | [4] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically begins with the microbial hydroxylation of canrenone to form 11-alpha-hydroxy canrenone, which is then chemically converted to the final product.

Microbial Synthesis of 11-alpha-Hydroxy Canrenone

The initial and critical step in the synthesis of Eplerenone is the microbial 11α-hydroxylation of canrenone.[5] This biotransformation is commonly carried out using strains of Aspergillus ochraceus.[6]

Experimental Protocol: Microbial Hydroxylation

-

Strain and Culture: A suitable strain of Aspergillus ochraceus is cultured in a fermentation medium.

-

Substrate Preparation: Canrenone is dissolved in a mixture of propylene glycol and Tween 80 with heating to create a substrate solution.

-

Biotransformation: The substrate solution is added to the culture medium, and the fermentation is carried out. The Aspergillus ochraceus strain hydroxylates the canrenone at the 11α position.

-

Extraction and Purification: After fermentation, the mycelium is separated, and the 11-alpha-hydroxy canrenone is extracted and purified. Purification can be achieved using macroporous resin chromatography, with elution using a methanol/water gradient.[7] The final product purity can be assessed by High-Performance Liquid Chromatography (HPLC).[7]

Chemical Synthesis of this compound

The subsequent chemical steps involve the conversion of 11-alpha-hydroxy canrenone to this compound. A representative chemical synthesis protocol is detailed below.[4]

Experimental Protocol: Chemical Synthesis

-

Reaction Setup: 5g (12 mmol) of the starting material (referred to as 5a, a derivative of 11-alpha-hydroxy canrenone) is dissolved in 40 ml of dimethylformamide (DMF) and heated to 45°C under stirring.

-

Addition of Reagents: 2.9 ml (51 mmol) of acetic acid (AcOH) is added to the solution. After 30 minutes, 2.484 g (36 mmol) of sodium nitrite (NaNO2) is added slowly in batches.

-

Reaction Progression: After 1 hour, a solution of 2.9 ml (51 mmol) of AcOH in 3 ml of DMF is added dropwise. The reaction proceeds for 4 hours.

-

Quenching and Workup: The mixture is cooled to 0°C and quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3). A solution of 54 ml (89 mmol) of sodium sulfite (Na2SO3) is then added. The mixture is warmed to room temperature and stirred overnight. The solvent is removed under vacuum to yield a powdered solid.

-

Esterification: The resulting solid is diluted with acetone and filtered. The filtrate is concentrated, and to this concentrate, 1.5 ml (24 mmol) of methyl iodide (MeI) and 5 g (36 mmol) of potassium carbonate (K2CO3) are added at 0°C. The mixture is warmed to room temperature and stirred overnight.

-

Purification: The reaction mixture is filtered, and the filter cake is washed with dichloromethane (DCM). The combined organic layers are concentrated. The residue is diluted with DCM and washed sequentially with 10% aqueous HCl, aqueous NaHCO3, and brine. The organic layer is then dried with sodium sulfate (Na2SO4), filtered, and concentrated to give the crude product.

-

Recrystallization: The crude product can be purified by recrystallization from a DCM/toluene mixture to yield colorless crystals of this compound (4g, 80% yield).[4]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Analysis Type | Results | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 5.68 (s, 1H), 4.04 (dt, J = 10.23, 9.84, 3.98 Hz, 1H), 3.64 (s, 3H), 2.85-2.71 (m, 2H), 2.68-2.18 (m, 8H), 2.10 -1.57 (m, 9H), 1.49-1.40 (m, 2H), 1.35 (s, 3H), 1.00 (s, 3H) | [4] |

| HR-MS (EI) | m/z C24H32O6 (M+) calculated value 416.221, measured value 416.225 | [4] |

| Elemental Analysis | Calculated (C24H32O6): C 69.21, H 7.74; Measured: C 68.32, H 7.72 | [4] |

Visualizations

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Synthesis workflow for this compound and its conversion to Eplerenone.

Biological Context: Eplerenone's Mechanism of Action

While specific signaling pathway data for this compound is not available, its role as a direct precursor to Eplerenone suggests that understanding Eplerenone's mechanism provides valuable context. Eplerenone is a selective mineralocorticoid receptor (MR) antagonist.[3][4] The diagram below illustrates the signaling pathway of aldosterone and the inhibitory action of Eplerenone.

References

- 1. Aldosterone target organ protection by eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Eplerenone? [synapse.patsnap.com]

- 4. Molecular mechanisms of mineralocorticoid receptor antagonism by eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 11-α-Hydroxy Canrenone Methyl Ester: A Key Intermediate in Eplerenone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-α-Hydroxy canrenone methyl ester is a steroidal compound that holds significant importance not for its direct biological activity, but as a crucial intermediate in the chemical and chemo-biological synthesis of Eplerenone.[1][2][3] Eplerenone is a selective aldosterone receptor antagonist used in the management of cardiovascular conditions such as hypertension and heart failure.[2] This technical guide provides a comprehensive review of the available literature on 11-α-hydroxy canrenone methyl ester, focusing on its chemical properties, synthesis, and its pivotal role in the production of Eplerenone. While extensive pharmacological data on the intermediate itself is limited, its structural characteristics and synthetic pathways are of great interest to medicinal chemists and professionals in drug development.

Chemical and Physical Properties

11-α-Hydroxy canrenone methyl ester, also known by synonyms such as 11α-Hydroxy Mexrenone, is a derivative of canrenone.[1] Its fundamental chemical and physical characteristics are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference |

| CAS Number | 192704-56-6 | [1][3] |

| Molecular Formula | C24H32O6 | [3] |

| Molecular Weight | 416.51 g/mol | [3] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 230-232 °C | [3] |

| Boiling Point (Predicted) | 604.5 ± 55.0 °C | [1] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [1] |

| UV Maximum Absorption | 244 nm | [3] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |

Synthesis of 11-α-Hydroxy Canrenone Methyl Ester

The synthesis of 11-α-hydroxy canrenone methyl ester is a multi-step process. A common pathway involves the microbial hydroxylation of canrenone to 11-α-hydroxycanrenone, which is then further processed. Detailed experimental protocols for the chemical synthesis steps are outlined below.

Experimental Protocol: Synthesis from 11-α-Hydroxycanrenone

This protocol describes a chemical synthesis route starting from a precursor to introduce the methyl ester group.

Materials and Reagents:

-

Starting material (referred to as 5a in the source)

-

Dimethylformamide (DMF)

-

Acetic Acid (AcOH)

-

Sodium Nitrite (NaNO2)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

-

Sodium Sulfite (Na2SO3) solution

-

Acetone

-

Methyl Iodide (MeI)

-

Potassium Carbonate (K2CO3)

-

Dichloromethane (DCM)

-

Toluene

-

10% aqueous Hydrochloric Acid (HCl)

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

Reaction Setup: Dissolve the starting material (5 g, 12 mmol) in DMF (40 ml) in a suitable reaction vessel with stirring. Heat the mixture to 45 °C.

-

Acidification and Nitrosation: Add AcOH (2.9 ml, 51 mmol) to the solution. After 30 minutes, add NaNO2 (2.484 g, 36 mmol) slowly in batches.

-

Further Reaction: After 1 hour, add a solution of AcOH (2.9 ml, 51 mmol) in DMF (3 ml) dropwise. Let the reaction proceed for 4 hours.

-

Quenching: Cool the reaction mixture to 0 °C and quench with a saturated aqueous NaHCO3 solution. Add Na2SO3 solution (54 ml, 89 mmol).

-

Overnight Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Solvent Removal: Remove all solvent under vacuum to obtain a powdered solid.

-

Extraction: Dilute the solid with acetone and filter. Wash the filter cake three times with acetone. Combine the organic layer and the filtrate and concentrate to about 100 ml.

-

Methylation: Cool the concentrate to 0 °C and add MeI (1.5 ml, 24 mmol) and K2CO3 (5 g, 36 mmol).

-

Overnight Reaction: Warm the mixture to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture and wash the filter cake three times with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with 10% aqueous HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer with Na2SO4, filter, and concentrate under vacuum to get the crude product.

-

Recrystallization: Purify the crude product by recrystallization from DCM/toluene to yield colorless crystals of 11-α-hydroxy canrenone methyl ester. The reported yield for this process is 80%.

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃): δ 5.68 (s, 1H), 4.04 (dt, J = 10.23, 9.84, 3.98 Hz, 1H), 3.64 (s, 3H), 2.85-2.71 (m, 2H), 2.68-2.18 (m, 8H), 2.10 -1.57 (m, 9H), 1.49-1.40 (m, 2H), 1.35 (s, 3H), 1.00 (s, 3H).

-

HR-MS (EI) m/z: Calculated for C₂₄H₃₂O₆ (M⁺): 416.221, Found: 416.225.

-

Elemental Analysis: Calculated for C₂₄H₃₂O₆: C 69.21, H 7.74; Found: C 68.32, H 7.72.

Synthetic Pathway Visualization

The following diagrams illustrate the synthetic workflow for 11-α-hydroxy canrenone methyl ester and its subsequent conversion to Eplerenone.

Caption: Chemical synthesis workflow for 11-α-Hydroxy Canrenone Methyl Ester.

Caption: Conversion of the intermediate to the final drug, Eplerenone.

Biological Activity and Mechanism of Action

Direct and extensive studies on the biological activity and mechanism of action of 11-α-hydroxy canrenone methyl ester are not widely available in the public domain. Its primary significance lies in its role as a precursor to Eplerenone.[2] Eplerenone is a selective mineralocorticoid receptor antagonist. By blocking the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system, Eplerenone leads to a reduction in sodium and water retention, which in turn helps to lower blood pressure. It is plausible that 11-α-hydroxy canrenone methyl ester possesses some affinity for the mineralocorticoid receptor due to its structural similarity to other known antagonists, but this has not been quantitatively established in the reviewed literature.

Conclusion

11-α-Hydroxy canrenone methyl ester is a well-characterized chemical intermediate with a defined synthetic pathway. While it lacks extensive characterization of its own biological activity, its role in the synthesis of the cardiovascular drug Eplerenone is of paramount importance. The detailed synthetic protocols and chemical properties provided in this guide offer valuable information for researchers and professionals involved in the synthesis and development of steroidal drugs. Future research could explore the potential for direct biological activity of this intermediate, which may unveil new pharmacological insights.

References

An In-depth Technical Guide to the Structural Elucidation of 11-α-Hydroxy canrenone methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation of 11-α-Hydroxy canrenone methyl ester, a key intermediate in the synthesis of the cardiovascular drug Eplerenone.[1][2] This document outlines the analytical data and methodologies used to confirm the chemical structure of this complex steroidal molecule.

Compound Identity and Physical Properties

11-α-Hydroxy canrenone methyl ester is a synthetic steroid derivative with the molecular formula C₂₄H₃₂O₆.[3][4] Its structure is characterized by a pregnane core skeleton, featuring an α-hydroxyl group at the C-11 position, a methyl ester at C-7, and a spironolactone-like γ-lactone ring.

Table 1: Physicochemical Properties of 11-α-Hydroxy canrenone methyl ester

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂O₆ | [3][4] |

| Molecular Weight | 416.51 g/mol | [3] |

| CAS Number | 192704-56-6 | [1][3][4] |

| Melting Point | 230-232 °C | [1][3] |

| Appearance | White to Off-White Solid | [1] |

| UV Maximum Absorption | 244 nm | [1][3] |

Spectroscopic and Spectrometric Data

The structural confirmation of 11-α-Hydroxy canrenone methyl ester relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides crucial information about the proton environment within the molecule. The data presented below was acquired at 300 MHz in deuterated chloroform (CDCl₃).

Table 2: ¹H NMR Data for 11-α-Hydroxy canrenone methyl ester (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Proposed Assignment |

| 5.68 | s | - | 1H | H-4 |

| 4.04 | dt | 10.23, 9.84, 3.98 | 1H | H-11β |

| 3.64 | s | - | 3H | -OCH₃ (Methyl Ester) |

| 2.85-2.71 | m | - | 2H | Steroidal backbone |

| 2.68-2.18 | m | - | 8H | Steroidal backbone |

| 2.10-1.57 | m | - | 9H | Steroidal backbone |

| 1.49-1.40 | m | - | 2H | Steroidal backbone |

| 1.35 | s | - | 3H | C-18 or C-19 Methyl |

| 1.00 | s | - | 3H | C-18 or C-19 Methyl |

Note: The data presented is based on information from chemical suppliers.[1][3] Detailed peak assignments would require further analysis with 2D NMR techniques such as COSY, HSQC, and HMBC which are not publicly available for this specific molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) with electron ionization (EI) confirms the elemental composition of the molecule.

Table 3: High-Resolution Mass Spectrometry Data for 11-α-Hydroxy canrenone methyl ester

| Parameter | Value |

| Ionization Mode | EI |

| Molecular Ion | [M]⁺ |

| Calculated m/z | 416.221 |

| Measured m/z | 416.225 |

The close correlation between the calculated and measured mass-to-charge ratio provides strong evidence for the molecular formula C₂₄H₃₂O₆.[1][3]

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, further verifying the molecular formula.

Table 4: Elemental Analysis Data for 11-α-Hydroxy canrenone methyl ester

| Element | Calculated (%) | Measured (%) |

| Carbon (C) | 69.21 | 68.32 |

| Hydrogen (H) | 7.74 | 7.72 |

The measured values are in close agreement with the calculated percentages for the proposed molecular formula.[1][3]

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below. These are generalized procedures for steroidal compounds and should be adapted as necessary.

Synthesis of 11-α-Hydroxy canrenone methyl ester

A reported synthesis involves the reaction of Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)- with iodomethane.[3] The crude product can be purified by recrystallization from a dichloromethane/toluene solvent system.[1][3]

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A 300 MHz (or higher field) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

-

Data Processing: The free induction decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-600.

-

Resolution: >10,000.

-

-

Data Analysis: The exact mass of the molecular ion peak is determined and compared to the calculated mass for the proposed formula using software.

Visualizations

The following diagrams illustrate the workflow for structural elucidation and the key structural features correlated with the spectroscopic data.

Caption: Overall workflow for the synthesis, purification, and structural elucidation of 11-α-Hydroxy canrenone methyl ester.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 11-α-Hydroxy Canrenone Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the laboratory synthesis of 11-α-Hydroxy canrenone methyl ester, an important intermediate in the synthesis of pharmaceutical compounds such as eplerenone.[1][2] The following sections outline the chemical synthesis pathway, provide a detailed experimental protocol, and summarize key quantitative data.

Overview of Synthesis Strategy

The primary method for the laboratory synthesis of 11-α-Hydroxy canrenone methyl ester involves a multi-step chemical process starting from Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)-. The synthesis proceeds through the formation of an intermediate followed by methylation to yield the final product. An alternative and notable route for the synthesis of the precursor 11α-hydroxycanrenone involves the microbial transformation of canrenone, often utilizing microorganisms such as Aspergillus ochraceus.[1][2] This biotransformation is a critical step in the industrial production of eplerenone.[1][2][3]

Chemical Synthesis Workflow

The following diagram illustrates the general workflow for the chemical synthesis of 11-α-Hydroxy canrenone methyl ester.

Caption: Chemical synthesis workflow for 11-α-Hydroxy canrenone methyl ester.

Experimental Protocol: Chemical Synthesis

This protocol is adapted from established laboratory procedures.[4][5]

Materials:

-

Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)- (Starting material)

-

Dimethylformamide (DMF)

-

Acetic acid (AcOH)

-

Sodium nitrite (NaNO₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfite (Na₂SO₃) solution

-

Acetone

-

Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Toluene

-

Dilute hydrochloric acid (10% w/w)

-

Saturated sodium thiosulfate solution

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 5 g (12 mmol) of the starting material in 40 ml of DMF under constant stirring. Heat the solution to 45°C.

-

Addition of Reagents: Add 2.9 ml (51 mmol) of acetic acid to the solution. After 30 minutes, slowly add 2.484 g (36 mmol) of sodium nitrite in batches.

-

Reaction Progression: After 1 hour of reaction, add a solution of 2.9 ml (51 mmol) of acetic acid in 3 ml of DMF dropwise. Let the reaction proceed for 4 hours.

-

Quenching: Cool the reaction mixture to 0°C and quench with a saturated aqueous solution of NaHCO₃. Subsequently, add 54 ml (89 mmol) of Na₂SO₃ solution.

-

Overnight Stirring: Allow the mixture to warm to room temperature and stir overnight.

-